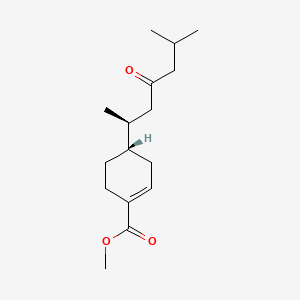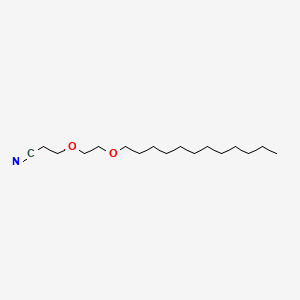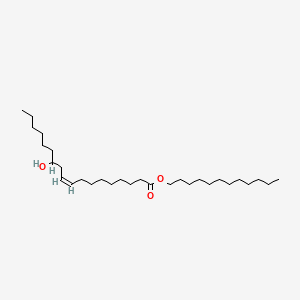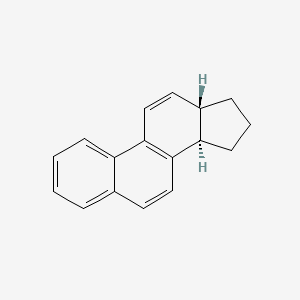
Gona-1,3,5(10),6,8,11-hexaene, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gona-1,3,5(10),6,8,11-hexaene, (±)- is a complex organic compound with the molecular formula C17H16 It is known for its unique structure, which includes multiple double bonds and a cyclic arrangement
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gona-1,3,5(10),6,8,11-hexaene, (±)- typically involves multiple steps, including the formation of the cyclic structure and the introduction of double bonds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of Gona-1,3,5(10),6,8,11-hexaene, (±)- may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process may also include steps to recycle solvents and minimize waste, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Gona-1,3,5(10),6,8,11-hexaene, (±)- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can result in a wide range of derivative compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce epoxides, while reduction reactions may yield saturated hydrocarbons. Substitution reactions can result in a variety of derivative compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Gona-1,3,5(10),6,8,11-hexaene, (±)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which Gona-1,3,5(10),6,8,11-hexaene, (±)- exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, resulting in various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Gona-1,3,5(10),6,8,11-hexaene, (±)- include:
- Gona-1,3,5,7,9,11-hexaene
- 12,12-Dimethyl-13,15-diaza-gona-1,3,5(10),6,8(9),14-hexaene
Uniqueness
Gona-1,3,5(10),6,8,11-hexaene, (±)- is unique due to its specific arrangement of double bonds and cyclic structure, which confer distinct chemical properties and reactivity. These features make it particularly valuable for certain applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
7421-32-1 |
|---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C17H16/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h1-2,4,6,8-11,13,15H,3,5,7H2/t13-,15+/m0/s1 |
InChI-Schlüssel |
BCBNXNLJMYJYNW-DZGCQCFKSA-N |
Isomerische SMILES |
C1C[C@H]2C=CC3=C([C@@H]2C1)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1CC2C=CC3=C(C2C1)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


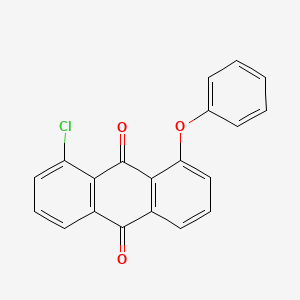
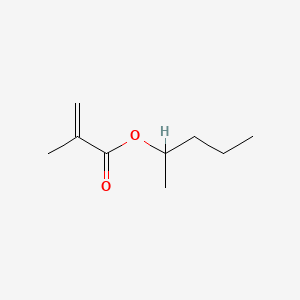
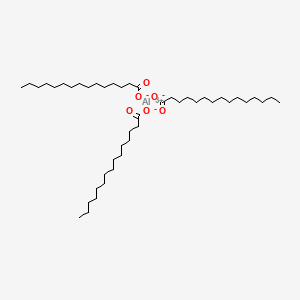
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
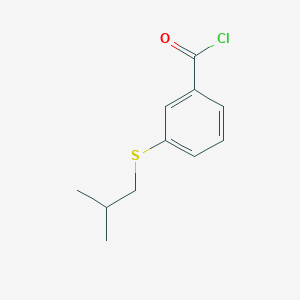
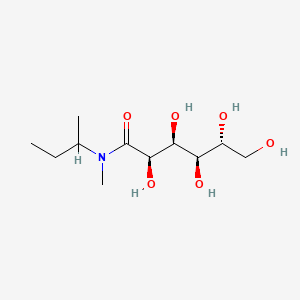
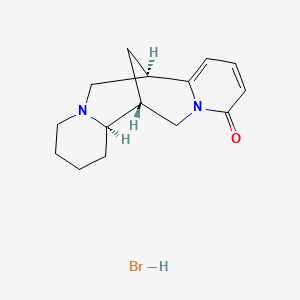
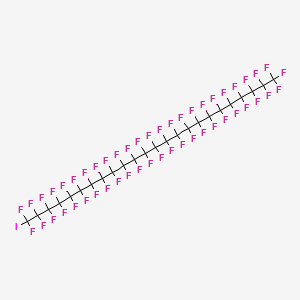
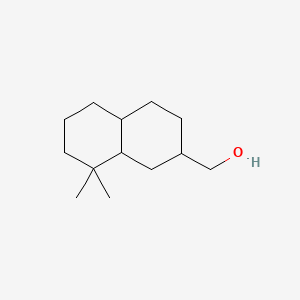
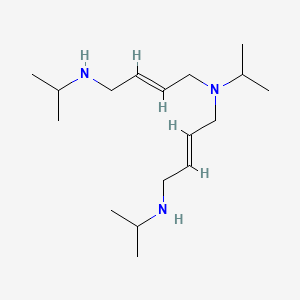
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
